molecular formula C26H16Br4 B12503067 1,1,2,2-Tetrakis(3-bromophenyl)ethene

1,1,2,2-Tetrakis(3-bromophenyl)ethene

Cat. No.: B12503067
M. Wt: 648.0 g/mol
InChI Key: HOKLGBCCRZXEGO-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(3-bromophenyl)ethene is an organic compound with the molecular formula C26H16Br4 It is a derivative of ethene, where four hydrogen atoms are replaced by 3-bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetrakis(3-bromophenyl)ethene can be synthesized through several methods. One common approach involves the McMurry coupling reaction, where two molecules of 3-bromobenzophenone are coupled in the presence of a titanium reagent under reductive conditions . Another method involves the Suzuki cross-coupling reaction, where 3-bromophenylboronic acid is coupled with a suitable ethene derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale McMurry coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of titanium reagents and careful control of reaction parameters such as temperature and pressure .

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(3-bromophenyl)ethene involves its interaction with various molecular targets. The compound exhibits aggregation-induced emission (AIE) properties, where it becomes highly fluorescent upon aggregation . This property is exploited in the development of fluorescent probes and sensors. The molecular targets and pathways involved include interactions with DNA and proteins, leading to changes in fluorescence intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetrakis(3-bromophenyl)ethene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and fluorescence properties .

Properties

Molecular Formula

C26H16Br4

Molecular Weight

648.0 g/mol

IUPAC Name

1-bromo-3-[1,2,2-tris(3-bromophenyl)ethenyl]benzene

InChI

InChI=1S/C26H16Br4/c27-21-9-1-5-17(13-21)25(18-6-2-10-22(28)14-18)26(19-7-3-11-23(29)15-19)20-8-4-12-24(30)16-20/h1-16H

InChI Key

HOKLGBCCRZXEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=C(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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